![molecular formula C14H15F3N2O B3017672 3,3-二甲基-1-[2-(三氟甲基)-1H-1,3-苯并咪唑-1-基]-2-丁酮 CAS No. 478030-27-2](/img/structure/B3017672.png)

3,3-二甲基-1-[2-(三氟甲基)-1H-1,3-苯并咪唑-1-基]-2-丁酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

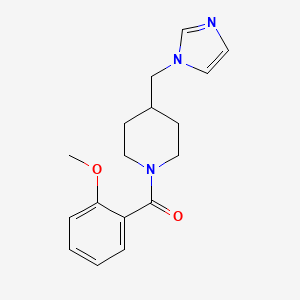

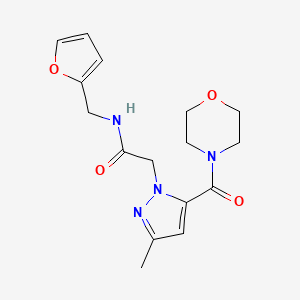

The compound "3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone" is a chemical that appears to be related to a class of compounds that include benzimidazole derivatives with various substituents. These compounds are of interest due to their potential applications in anion transport, synthesis of fluorine-containing heterocycles, and as building blocks for the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of related compounds often involves the introduction of electron-withdrawing groups such as trifluoromethyl to enhance activity or reactivity. For instance, 1,3-bis(benzimidazol-2-yl)benzene derivatives with trifluoromethyl groups have shown a significant increase in anionophoric activity . Additionally, trifluoroacetaldehyde dimethylhydrazone can be used to synthesize various trifluoromethyl-containing heterocycles, indicating the versatility of trifluoromethylated precursors in organic synthesis .

Molecular Structure Analysis

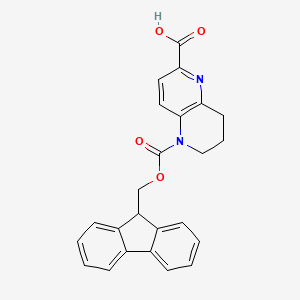

The molecular structure of benzimidazole derivatives is crucial for their function. For example, the relative position and number of benzimidazolyl groups on a central phenyl scaffold are essential for anion transport efficiency . The X-ray crystal structures of related imidazolidin-4-ones have been reported, showing the importance of substituent positioning for the stability and reactivity of these compounds .

Chemical Reactions Analysis

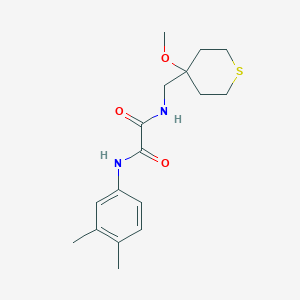

Benzimidazole derivatives can undergo various chemical reactions, including condensation with diamino compounds to form heterocycles . The presence of dimethyl groups can influence the reactivity and the outcome of the reactions, as seen in the synthesis of cyclopropane-fused benzimidazoles . Moreover, the reactivity of these compounds can lead to unexpected products, such as the formation of a benzofuranylidene derivative from a tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7-dione .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives and related compounds can be influenced by their molecular structure. For example, the introduction of substituents like trifluoromethyl groups can affect the density and viscosity of mixtures containing these compounds . The electron-withdrawing nature of these groups can also impact the acidity and basicity of the molecules, which in turn affects their solubility and stability.

科学研究应用

合成和结构研究

环化和结构测定: 研究了该化合物在四氢-2(1H)-咔唑酮合成中的作用。在特定条件下,相关丁酮的环化导致 3,4,4a,9a-四氢-2(1H)-咔唑酮的产生,其中环融合的结构和立体化学是重点 (Wittekind & Lazarus, 1970)。

微波辅助杂环合成: 研究表明,该化合物可用于微波辅助合成,以生成包含三氟甲基部分的稠合杂环,突出了其在创建结构多样的分子方面的多功能性 (Shaaban, 2008)。

三氟甲基唑的合成: 研究重点是合成各种三氟甲基唑和三氟甲基杂环,证明了该化合物在创建具有潜在生物学应用的分子中的效用 (Jones et al., 1996)。

光物理和电子应用

染料敏化太阳能电池: 该化合物已用于制备花菁染料,以提高染料敏化太阳能电池中的光电转换效率,展示了其在可再生能源技术中的潜力 (Wu et al., 2009)。

电子传输材料: 基于三苯并咪唑的 OLED 器件的电子传输材料研究已经使用了该化合物,表明其在先进电子材料的开发中具有重要意义 (Nomura et al., 2005)。

生物和医学研究

- 抗菌活性: 对三氟甲基酮(该化合物所属的类别)的抗菌作用的研究表明,它对多种细菌具有强大的活性,表明其在开发新的抗菌剂方面的潜力 (Kawase et al., 2001)。

作用机制

Target of Action

The primary target of the compound, also known as Togni’s Reagent It is known to act as an electrophilic cf3-transfer reagent , suggesting that it may interact with nucleophilic sites in various molecules.

Mode of Action

The compound acts as an electrophilic CF3-transfer reagent . This means it can donate a trifluoromethyl group (CF3) to other molecules, particularly those with nucleophilic sites. This transfer can result in the formation of new carbon-carbon bonds .

Biochemical Pathways

The ability of the compound to perform trifluoromethylation suggests that it could potentially modify a variety of biochemical pathways by introducing trifluoromethyl groups into bioactive molecules, thereby altering their properties .

Pharmacokinetics

The compound’s electrophilic nature and its ability to form new carbon-carbon bonds suggest that it could potentially be metabolized and distributed in various ways within a biological system .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific molecules it interacts with and the biochemical pathways it affects. By introducing trifluoromethyl groups into these molecules, the compound could potentially alter their structure and function .

属性

IUPAC Name |

3,3-dimethyl-1-[2-(trifluoromethyl)benzimidazol-1-yl]butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O/c1-13(2,3)11(20)8-19-10-7-5-4-6-9(10)18-12(19)14(15,16)17/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPWHAXWOAXJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)

![N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3017590.png)

![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)

![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)

![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)

![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)